molecular formula C21H19N5O2S3 B12698872 Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide CAS No. 116854-87-6

Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide

Cat. No.: B12698872
CAS No.: 116854-87-6
M. Wt: 469.6 g/mol
InChI Key: ALUYXZZOSKDWKO-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound with a unique structure that combines sulfonic acid, benzothiazole, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonic Acid Group: Sulfonation of benzene using concentrated sulfuric acid or oleum introduces the sulfonic acid group.

    Coupling Reactions: The benzothiazole derivative is then coupled with the sulfonic acid derivative using appropriate coupling agents and conditions.

    Hydrazide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives or oxidation of the benzothiazole ring.

    Reduction: Formation of amine derivatives or reduction of the hydrazide group.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

    Cellular Signaling: Modulating signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-methyl-: A simpler sulfonic acid derivative with different chemical properties.

    2-Aminopyrimidine Derivatives: Compounds with similar biological activities but different structural features.

Uniqueness

Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is unique due to its combination of sulfonic acid, benzothiazole, and hydrazide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

116854-87-6

Molecular Formula

C21H19N5O2S3

Molecular Weight

469.6 g/mol

IUPAC Name

1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]phenyl]-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C21H19N5O2S3/c1-14-6-2-3-7-17(14)23-20(29)22-15-10-12-16(13-11-15)31(27,28)26-25-21-24-18-8-4-5-9-19(18)30-21/h2-13,26H,1H3,(H,24,25)(H2,22,23,29)

InChI Key

ALUYXZZOSKDWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NNC3=NC4=CC=CC=C4S3

Origin of Product

United States

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